![molecular formula C8H9FN2O B15329130 3-Amino-2-fluoro-N-methylbenzamide CAS No. 1332300-71-6](/img/structure/B15329130.png)
3-Amino-2-fluoro-N-methylbenzamide
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Overview
Description
3-Amino-2-fluoro-N-methylbenzamide is an organic compound characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzamide as the starting material.
Nitration: The 2-fluorobenzamide undergoes nitration to introduce the amino group at the 3-position. This step is usually carried out using nitric acid and sulfuric acid.
Methylation: The nitro group is then reduced to an amino group, and the resulting compound is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid; tin chloride, hydrochloric acid.
Substitution: Sodium hydroxide, heat; halide ions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-nitro-2-fluoro-N-methylbenzamide.
Reduction: The nitro group can be reduced to form this compound.
Substitution: The fluoro group can be replaced by other nucleophiles to form various derivatives.
Scientific Research Applications
Scientific Research Applications
Antiviral Activity:
- Benzamide derivatives with fluorine substitutions have shown promising antiviral activity .
- A 2-fluoro benzamide compound exhibited high anti-HIV activity with low toxicity .
- SAR studies indicated that ortho-substituted aniline derivatives, particularly those with fluorine, display higher antiviral activity compared to para- and meta- substituted analogs .
Anticancer Properties:
- Derivatives of benzamide, including 3-amino-5-fluoro-N-methylbenzamide, have been tested against cancer cell lines and have shown effectiveness in inhibiting cell growth across multiple cancer types, suggesting broad-spectrum anticancer potential.
Pharmacological Research:
- A study used a 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold as a template for 18F-positron emission tomography (18F-PET) .
- 3-Amino-2-fluoro-N-methylbenzamide is used as a building block in the synthesis of complex molecules for drug discovery .
Physicochemical Properties
Relevant information regarding the properties of this compound:
- CAS No.: 1369948-83-3
- Molecular Formula: C7H7FN2O
- Molecular Weight: 154.14
- Molar Refractivity: 38.9
- TPSA: 69.11 Ų
- Log P:
- Solubility: Very soluble
Case Studies
Study on Anticancer Properties: A research article reported that derivatives of benzamide, including 3-amino-5-fluoro-N-methylbenzamide, were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings highlighted its effectiveness in inhibiting cell growth across multiple cancer types, suggesting its broad-spectrum anticancer potential.
Mechanism of Action
3-Amino-2-fluoro-N-methylbenzamide is similar to other benzamide derivatives, such as 2-bromo-N-methylbenzamide and N,N-dimethylbenzamide. the presence of the fluoro group and the amino group at specific positions gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
2-Bromo-N-methylbenzamide
N,N-Dimethylbenzamide
3-Nitro-2-fluoro-N-methylbenzamide
Properties
CAS No. |
1332300-71-6 |
---|---|
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-amino-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
UJMHVWIFIXJUBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
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